1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyloxy-3-benzylamino-propan-2-ol is an organic compound with the molecular formula C13H19NO2. It is characterized by the presence of an allyloxy group, a benzylamino group, and a hydroxyl group on a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyloxy-3-benzylamino-propan-2-ol typically involves the reaction of allyl alcohol with benzylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Allylation: Allyl alcohol is reacted with a base to form an allyl oxide intermediate.
Amination: The allyl oxide intermediate is then reacted with benzylamine to form the desired product.
Industrial Production Methods: Industrial production of 1-Allyloxy-3-benzylamino-propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Allyloxy-3-benzylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The allyloxy and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted allyloxy or benzylamino derivatives.
Scientific Research Applications
1-Allyloxy-3-benzylamino-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyloxy-3-benzylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparison with Similar Compounds
1-Allyloxy-3-benzylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Allyloxy-2-propanol: Lacks the benzylamino group, resulting in different chemical properties and reactivity.
3-Benzylamino-1-propanol: Lacks the allyloxy group, leading to variations in its applications and biological activity.
1,3-Bis(allyloxy)-2-propanol: Contains two allyloxy groups, which may enhance its reactivity in certain chemical reactions.
The uniqueness of 1-Allyloxy-3-benzylamino-propan-2-ol lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20734-44-5 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(benzylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C13H19NO2/c1-2-8-16-11-13(15)10-14-9-12-6-4-3-5-7-12/h2-7,13-15H,1,8-11H2 |
InChI Key |
ZDKGSCYCZQJQKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.